Cas no 80935-77-9 (2,6-naphthyridin-1-ol)

2,6-naphthyridin-1-ol structure
2,6-naphthyridin-1-ol structure
商品名:2,6-naphthyridin-1-ol
CAS番号:80935-77-9
MF:C8H6N2O
メガワット:146.14604139328
MDL:MFCD14586354
CID:707919
PubChem ID:817743

2,6-naphthyridin-1-ol 化学的及び物理的性質

名前と識別子

    • 2,6-Naphthyridin-1(2H)-one
    • 2H-[2,6]Naphthyridin-1-one
    • 2H-2,6-naphthyridin-1-one
    • 2,6-naphthyridin-1-ol
    • 1,2-Dihydro-2,6-naphthyridin-1-one
    • 2,6-Naphthyridine-1(2H)-one
    • AKOS037875201
    • 1-Hydroxy-2,6-naphthyridine
    • 80935-77-9
    • MFCD06762736
    • AC-907/34119042
    • J-507529
    • SCHEMBL243725
    • EN300-191080
    • DTXSID70355852
    • 2,6-naphthyridin-1 (2H)-one
    • [2,6]naphthyridin-1-ol
    • CHEMBL3769601
    • AS-38554
    • BDBM50150022
    • AKOS006352029
    • SY007173
    • AB29154
    • CS-W019819
    • XVHNGLQDZFUCKO-UHFFFAOYSA-N
    • MDL: MFCD14586354
    • インチ: 1S/C8H6N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1-5H,(H,10,11)
    • InChIKey: XVHNGLQDZFUCKO-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C(=CN=CC=2)C=CN1

計算された属性

  • せいみつぶんしりょう: 146.04800
  • どういたいしつりょう: 146.048012819g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 42Ų

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.267
  • ゆうかいてん: No data available
  • ふってん: 425.594°C at 760 mmHg
  • フラッシュポイント: 211.192°C
  • 屈折率: 1.603
  • PSA: 45.75000
  • LogP: 0.92310
  • じょうきあつ: No data available

2,6-naphthyridin-1-ol セキュリティ情報

2,6-naphthyridin-1-ol 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,6-naphthyridin-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-191080-0.1g
2,6-naphthyridin-1-ol
80935-77-9 95%
0.1g
$124.0 2023-09-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N35730-5g
2,6-Naphthyridin-1(2H)-one
80935-77-9
5g
¥11656.0 2021-09-08
TRC
N373548-500mg
2,6-Naphthyridin-1(2H)-one
80935-77-9
500mg
$ 295.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NY394-1g
2,6-naphthyridin-1-ol
80935-77-9 97%
1g
3501.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NY394-50mg
2,6-naphthyridin-1-ol
80935-77-9 97%
50mg
339.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NY394-200mg
2,6-naphthyridin-1-ol
80935-77-9 97%
200mg
930.0CNY 2021-07-14
TRC
N373548-50mg
2,6-Naphthyridin-1(2H)-one
80935-77-9
50mg
$ 50.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N35730-100mg
2,6-Naphthyridin-1(2H)-one
80935-77-9
100mg
¥636.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N35730-250mg
2,6-Naphthyridin-1(2H)-one
80935-77-9
250mg
¥946.0 2021-09-08
Ambeed
A232535-100mg
2,6-Naphthyridin-1(2H)-one
80935-77-9 97%
100mg
$43.0 2025-03-04

2,6-naphthyridin-1-ol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  16 h, reflux
リファレンス
Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH)
Gowlugari, Sumithra; et al, MedChemComm, 2012, 3(10), 1258-1263

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  24 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  0 °C
2.1 Solvents: Dimethylformamide ;  overnight, rt → reflux; reflux → rt; overnight, rt → reflux; reflux → rt; overnight, rt → reflux
3.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, rt → reflux
3.2 Reagents: Sodium carbonate Solvents: Water
リファレンス
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy
Qin, Li-Huai; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3559-3572

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  3 h, rt → reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  0 °C; 0 °C → rt; 10 min, rt
2.1 Reagents: Phosphorus oxychloride ;  24 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  0 °C
3.1 Solvents: Dimethylformamide ;  overnight, rt → reflux; reflux → rt; overnight, rt → reflux; reflux → rt; overnight, rt → reflux
4.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, rt → reflux
4.2 Reagents: Sodium carbonate Solvents: Water
リファレンス
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy
Qin, Li-Huai; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3559-3572

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Hydrogen peroxide Solvents: Acetone
2.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
リファレンス
Condensed heteroaromatic ring systems. III. Synthesis of naphthyridine derivatives by cyclization of ethynylpyridinecarboxamides
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 626-33

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium
2.1 Reagents: Sodium methoxide Solvents: Methanol
3.1 Reagents: Sodium carbonate ,  Hydrogen peroxide Solvents: Acetone
4.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
リファレンス
Condensed heteroaromatic ring systems. III. Synthesis of naphthyridine derivatives by cyclization of ethynylpyridinecarboxamides
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 626-33

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  16 h, 130 °C
2.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  16 h, reflux
リファレンス
Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH)
Gowlugari, Sumithra; et al, MedChemComm, 2012, 3(10), 1258-1263

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
リファレンス
Condensed heteroaromatic ring systems. III. Synthesis of naphthyridine derivatives by cyclization of ethynylpyridinecarboxamides
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 626-33

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  overnight, rt → reflux; reflux → rt; overnight, rt → reflux; reflux → rt; overnight, rt → reflux
2.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, rt → reflux
2.2 Reagents: Sodium carbonate Solvents: Water
リファレンス
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy
Qin, Li-Huai; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3559-3572

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Water ;  30 min, rt; 2 h, 50 °C
3.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  16 h, 130 °C
4.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  16 h, reflux
リファレンス
Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH)
Gowlugari, Sumithra; et al, MedChemComm, 2012, 3(10), 1258-1263

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, rt → reflux
1.2 Reagents: Sodium carbonate Solvents: Water
リファレンス
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy
Qin, Li-Huai; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3559-3572

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Water ;  30 min, rt; 2 h, 50 °C
2.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  16 h, 130 °C
3.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  16 h, reflux
リファレンス
Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH)
Gowlugari, Sumithra; et al, MedChemComm, 2012, 3(10), 1258-1263

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Sodium carbonate ,  Hydrogen peroxide Solvents: Acetone
3.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
リファレンス
Condensed heteroaromatic ring systems. III. Synthesis of naphthyridine derivatives by cyclization of ethynylpyridinecarboxamides
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 626-33

2,6-naphthyridin-1-ol Raw materials

2,6-naphthyridin-1-ol Preparation Products

2,6-naphthyridin-1-ol 関連文献

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Amadis Chemical Company Limited
(CAS:80935-77-9)2,6-naphthyridin-1-ol
A852618
清らかである:99%/99%
はかる:1g/5g
価格 ($):214.0/799.0